molecular formula C21H37N5O6 B15158636 Glycyl-L-leucyl-L-leucyl-L-prolylglycine CAS No. 742068-57-1

Glycyl-L-leucyl-L-leucyl-L-prolylglycine

Cat. No.: B15158636
CAS No.: 742068-57-1
M. Wt: 455.5 g/mol
InChI Key: FHXHPSAJZUTBRF-JYJNAYRXSA-N
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Description

Glycyl-L-leucyl-L-leucyl-L-prolylglycine is a synthetic peptide composed of five amino acids: glycine, leucine, leucine, proline, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the proline residue.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis using hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.

Major Products Formed

    Hydrolysis: Shorter peptide fragments and free amino acids.

    Oxidation: Oxidized amino acid residues.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective properties.

    Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific enzymatic activities. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucine: A dipeptide with similar structural features but shorter chain length.

    L-leucyl-L-leucine: Another dipeptide with two leucine residues, lacking the glycine and proline residues.

    Glycyl-L-prolyl-L-glutamate: A tripeptide with different amino acid composition but similar peptide bond structure.

Uniqueness

Glycyl-L-leucyl-L-leucyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its overall conformation and interactions.

Properties

CAS No.

742068-57-1

Molecular Formula

C21H37N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C21H37N5O6/c1-12(2)8-14(24-17(27)10-22)19(30)25-15(9-13(3)4)21(32)26-7-5-6-16(26)20(31)23-11-18(28)29/h12-16H,5-11,22H2,1-4H3,(H,23,31)(H,24,27)(H,25,30)(H,28,29)/t14-,15-,16-/m0/s1

InChI Key

FHXHPSAJZUTBRF-JYJNAYRXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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